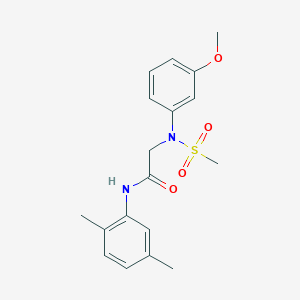![molecular formula C20H12BrClN2O2 B3452707 3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3452707.png)
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
概要
説明
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions. This cyclization reaction forms the benzoxazole ring.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with the Phenyl Ring: The benzoxazole derivative is then coupled with a brominated phenyl ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a boronic acid derivative of the brominated phenyl ring and a palladium catalyst.
Formation of the Benzamide Group: Finally, the benzamide group is introduced by reacting the coupled product with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole moiety, to form different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Halogenation: Thionyl chloride, phosphorus pentachloride.
Cross-Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzoxazole moiety.
科学的研究の応用
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of benzoxazole derivatives.
Biological Research: It is used in studies to understand the interactions of benzoxazole compounds with biological targets, such as enzymes and receptors.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
Benzoxazole Derivatives: Other benzoxazole derivatives, such as 2-aminobenzoxazole and 5-chlorobenzoxazole, share similar structural features and biological activities.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-chlorophenyl)benzamide are structurally related and may exhibit similar chemical properties.
Uniqueness
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the specific combination of bromine, chlorine, and benzoxazole moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-3-1-2-13(10-14)19(25)23-16-7-4-12(5-8-16)20-24-17-11-15(22)6-9-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJUNYITPFBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452626.png)
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3452632.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452645.png)

![N-(4-ethoxyphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide](/img/structure/B3452652.png)

![N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452662.png)
![2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B3452670.png)
![N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide](/img/structure/B3452691.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B3452706.png)
![3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3452719.png)
![3-bromo-5-chloro-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-hydroxybenzamide](/img/structure/B3452726.png)
